molecular formula C11H21N3 B11734198 butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11734198
M. Wt: 195.30 g/mol
InChI Key: GSEKVXPJRDNVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound that features a pyrazole ring substituted with a butyl group and a propan-2-yl group. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can be achieved through a multi-step process. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the butyl and propan-2-yl groups. The reaction typically starts with the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation reactions introduce the butyl and propan-2-yl groups under controlled conditions, often using alkyl halides and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazol-5-amine
  • Butylpyrazole
  • Propan-2-ylpyrazole

Uniqueness

Butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butyl and propan-2-yl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-5-7-12-9-11-6-8-13-14(11)10(2)3/h6,8,10,12H,4-5,7,9H2,1-3H3

InChI Key

GSEKVXPJRDNVIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.